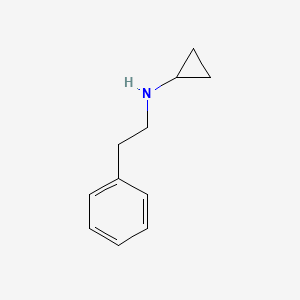

N-(2-phenylethyl)cyclopropanamine

Vue d'ensemble

Description

N-(2-phenylethyl)cyclopropanamine , also known by its IUPAC name, is a chemical compound with the molecular formula C₁₁H₁₅N . It falls under the class of cyclopropanamines and is characterized by a cyclopropane ring attached to a phenylethyl group. This compound exhibits interesting pharmacological properties and has been studied for various applications.

Synthesis Analysis

The synthesis of N-(2-phenylethyl)cyclopropanamine involves the reaction of a cyclopropane precursor (such as cyclopropylamine) with a phenylethyl halide (e.g., bromide or chloride). The nucleophilic substitution reaction leads to the formation of the desired compound. Detailed synthetic routes and optimization strategies have been explored in the literature.

Molecular Structure Analysis

The molecular structure of N-(2-phenylethyl)cyclopropanamine consists of a cyclopropane ring (three carbon atoms) fused to a phenylethyl moiety. The cyclopropane ring imparts rigidity to the molecule, affecting its conformational flexibility. The phenylethyl group contributes to the overall hydrophobicity and steric properties.

Chemical Reactions Analysis

N-(2-phenylethyl)cyclopropanamine can participate in various chemical reactions, including:

- Ring-opening reactions : The strained cyclopropane ring can undergo ring-opening reactions under specific conditions.

- Substitution reactions : The phenylethyl group can be modified through nucleophilic or electrophilic substitutions.

- Cycloaddition reactions : The cyclopropane ring may react with other unsaturated compounds, leading to interesting cycloadducts.

Physical And Chemical Properties Analysis

- Melting Point : The compound typically exhibits a melting point within a specific range (refer to relevant literature).

- Solubility : Solubility in various solvents (e.g., water, organic solvents) impacts its practical applications.

- Stability : Stability under different conditions (temperature, light, etc.) is crucial for storage and handling.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Constrained Neurotransmitter Analogues: The intermolecular Ti(IV)-mediated cyclopropanation reaction has been utilized to synthesize substituted 2-phenylcyclopropylamines, creating constrained analogues of neurotransmitters such as histamine and tryptamine. These compounds are known to inhibit monoamine oxidase and mimic hallucinogens, showcasing their potential in the development of novel therapeutic agents (Faler & Joullié, 2007).

- Catalyzed Mannich Reactions: Cyclopropenimine has been demonstrated to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, indicating its utility in synthetic chemistry for producing compounds with precise stereochemical configurations (Bandar & Lambert, 2013).

Pharmacological Research Applications

- LSD1 Inhibitors: Functionalized cyclopropanamine inhibitors of Lysine-specific demethylase 1 (LSD1) have been described, suggesting their potential use in treating conditions such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction. These inhibitors are part of ongoing research to explore novel therapeutic strategies for CNS disorders (B. Blass, 2016).

Enzymatic Studies and Biological Activity

- Mechanistic Enzyme Studies: Cyclopropylamines have been used in mechanistic studies to investigate the function of enzymes such as Monoamine Oxidase (MAO) and Cytochrome P450. These studies have helped in understanding the biochemical pathways and interactions critical for drug metabolism and the enzymatic functions within biological systems (Shaffer, Morton, & Hanzlik, 2001).

Safety And Hazards

- Toxicity : Assessments of acute and chronic toxicity are essential.

- Handling Precautions : Proper protective measures should be taken during synthesis and handling.

- Environmental Impact : Consider its impact on the environment and disposal methods.

Orientations Futures

Future research should focus on:

- Biological Activity : Investigate potential pharmacological effects.

- Structure-Activity Relationships : Correlate structural features with activity.

- Synthetic Modifications : Explore derivatives with improved properties.

Propriétés

IUPAC Name |

N-(2-phenylethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-9-12-11-6-7-11/h1-5,11-12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHIZUJWNGLALK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445622 | |

| Record name | N-(2-phenylethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)cyclopropanamine | |

CAS RN |

6254-90-6 | |

| Record name | N-Cyclopropylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6254-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-phenylethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

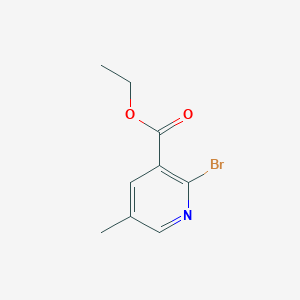

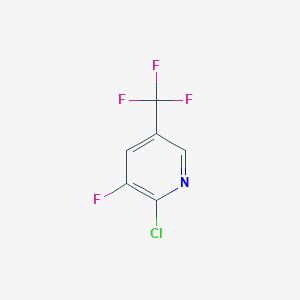

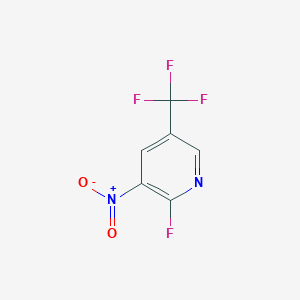

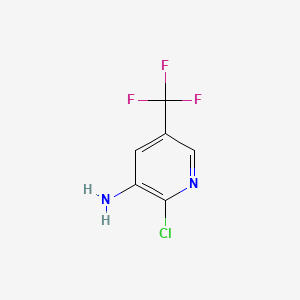

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Hydroxymethyl)-1-trityl-1H-imidazol-5-YL]methanol](/img/structure/B1313440.png)

![6-Bromo-1,4-dioxaspiro[4.4]nonane](/img/structure/B1313461.png)